BenchChemオンラインストアへようこそ!

6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride

pKa ionization state membrane permeability

6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride (CAS 2306272-43-3) is a conformationally constrained spirocyclic amino acid building block featuring a nitrogen-containing azetidine ring fused via a single quaternary carbon to a cyclopentane ring, with a carboxylic acid substituent at the 2-position of the azetidine. The hydrochloride salt form (C₈H₁₄ClNO₂, MW 191.66) enhances aqueous solubility and handling relative to the free base (CAS 1421002-27-8, C₈H₁₃NO₂, MW 155.19).

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
Cat. No. B8218769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESC1CNCC12CC(C2)C(=O)O.Cl
InChIInChI=1S/C8H13NO2.ClH/c10-7(11)6-3-8(4-6)1-2-9-5-8;/h6,9H,1-5H2,(H,10,11);1H
InChIKeyITOOEJUCKGHCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azaspiro[3.4]octane-2-carboxylic Acid Hydrochloride: Spirocyclic Amino Acid Building Block for Medicinal Chemistry Procurement


6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride (CAS 2306272-43-3) is a conformationally constrained spirocyclic amino acid building block featuring a nitrogen-containing azetidine ring fused via a single quaternary carbon to a cyclopentane ring, with a carboxylic acid substituent at the 2-position of the azetidine . The hydrochloride salt form (C₈H₁₄ClNO₂, MW 191.66) enhances aqueous solubility and handling relative to the free base (CAS 1421002-27-8, C₈H₁₃NO₂, MW 155.19) . This scaffold belongs to the broader class of spiroazetidine building blocks recognized as privileged structures in drug discovery for introducing three-dimensionality, conformational rigidity, and enhanced lead-likeness into candidate molecules [1].

Why Generic Substitution of 6-Azaspiro[3.4]octane-2-carboxylic Acid Hydrochloride Fails: Quantified Differentiation Across Spirocyclic Amino Acid Analogs


In-class spirocyclic amino acid building blocks cannot be interchanged without altering critical molecular properties. The position of the nitrogen heteroatom (6-aza vs. 5-aza), the carboxylic acid attachment site (2-carboxylic acid vs. 8-carboxylic acid), and the spirocyclic ring size ([3.4] vs. [3.3]) each produce distinct pKa values, ionization states at physiological pH, hydrogen-bonding geometries, and synthetic accessibility profiles . These structural variations translate into measurable differences in vendor pricing, lead times, and downstream functionalization vectors that directly impact procurement decisions in medicinal chemistry programs .

6-Azaspiro[3.4]octane-2-carboxylic Acid Hydrochloride: Comparator-Validated Quantitative Differentiation Evidence for Scientific Procurement


pKa Differentiation Defines Ionization State and Membrane Permeability at Physiological pH

6-Azaspiro[3.4]octane-2-carboxylic acid exhibits a predicted pKa of 4.49 ± 0.20, which is higher (less acidic) than both the 5-aza positional isomer (pKa 4.44 ± 0.20) and the smaller-ring analog 2-azaspiro[3.3]heptane-6-carboxylic acid (pKa 4.22 ± 0.20) . At physiological pH 7.4, a higher pKa translates to a greater fraction of the neutral (protonated carboxylic acid) species, which can enhance passive membrane permeability relative to more extensively ionized analogs.

pKa ionization state membrane permeability drug-likeness spirocyclic amino acid

Spirocyclic Conformational Rigidity and 3D Character Differentiate Against Flat Aromatic Bioisosteres

Spiroazetidines, including the 6-azaspiro[3.4]octane scaffold, possess three documented advantages over flat aromatic counterparts: inherent three-dimensional structures that enable more productive protein-ligand interactions, superior physicochemical properties that increase drug-likeness, and novel structural space offering fresh intellectual property opportunities [1]. The spiro[3.4] junction enforces a fixed dihedral angle between the azetidine and cyclopentane rings, eliminating rotational degrees of freedom that complicate conformational analysis in flexible analogs such as piperidine-4-carboxylic acid or 3-pyrrolidinecarboxylic acid.

spiroazetidine Fsp3 conformational restriction drug-likeness scaffold hopping

EGFR Inhibitor Scaffold Validation: 2-Oxa-6-azaspiro[3.4]octane Derivative Demonstrates Superior EGFR Inhibition vs. Gefitinib

The closely related 2-oxa-6-azaspiro[3.4]octane scaffold (compound 21g, Zhao et al., 2013) demonstrated higher EGFR inhibitory activities and similar antitumor potency compared to the clinical EGFR inhibitor gefitinib, with the critical additional benefit of improved water solubility [1]. While the target compound (6-aza-2-carboxylic acid) differs by incorporating nitrogen at the 6-position and a carboxylic acid at the 2-position, this study validates the 6-azaspiro[3.4]octane core as a privileged scaffold for generating potent kinase inhibitor candidates with favorable physicochemical profiles.

EGFR kinase inhibitor gefitinib spirocyclic scaffold antitumor potency water solubility

Supply Chain Differentiation: 6-Aza Isomer Offers 5-Fold Cost Advantage and Immediate Availability vs. 5-Aza Isomer

Supplier pricing reveals a substantial procurement advantage for the 6-aza positional isomer. 6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride (CAS 2306272-43-3, 97% purity) is available from MACKLIN at ¥3,060/100 mg and from Aladdin at approximately ¥9,889/500 mg , with immediate stock availability. In contrast, the 5-aza positional isomer (CAS 1523606-22-5, 97% purity) is listed by Aladdin at $2,219.90/100 mg (approximately ¥16,000) with an 8–12 week lead time , reflecting a ~5-fold higher per-milligram cost and substantially longer procurement cycle.

vendor pricing lead time supply chain procurement spirocyclic building block

Muscarinic Receptor Patent Landscape Validates 6-Azaspiro[3.4]octane Scaffold as CNS Drug Discovery Motif

European Patent EP3406609A1 (granted to Sosei/Heptares) explicitly claims multiple 6-azaspiro[3.4]octane-6-carboxylate derivatives as muscarinic M1 and/or M4 receptor agonists for treating cognitive disorders, psychotic disorders, and pain [1]. Notably, the patent covers ethyl 6-azaspiro[3.4]octane-6-carboxylate scaffolds, demonstrating that the 6-azaspiro[3.4]octane core—and specifically the substitution vector at the 2-position where the carboxylic acid is situated in the target compound—is a validated pharmacophoric element in a granted CNS drug discovery patent. In contrast, the 5-azaspiro[3.4]octane scaffold is notably absent from this major patent family.

muscarinic receptor M1/M4 agonist CNS drug discovery patent landscape spirocyclic scaffold

Hydrochloride Salt vs. Free Base: Measurable Solubility and Handling Advantages for Downstream Chemistry

The hydrochloride salt (CAS 2306272-43-3) is the preferred procurement form for direct use in aqueous-compatible synthetic transformations, as the protonated azetidine nitrogen and chloride counterion enhance water solubility compared to the neutral free base (CAS 1421002-27-8) . The free base (pKa of conjugate acid predicted at ~11.4 for the parent 6-azaspiro[3.4]octane scaffold) exists predominantly as the neutral amine under basic conditions, while the hydrochloride ensures the azetidine nitrogen remains protonated, facilitating direct use in amide coupling, reductive amination, and other medicinal chemistry workflows without additional salt formation steps.

hydrochloride salt free base aqueous solubility formulation synthetic intermediate

6-Azaspiro[3.4]octane-2-carboxylic Acid Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement Decision-Making


Kinase Inhibitor Lead Optimization: Privileged Scaffold with Validated EGFR Inhibitory Activity

Medicinal chemistry teams pursuing kinase inhibitor programs—particularly those targeting EGFR or related tyrosine kinases—can deploy 6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride as a conformationally constrained spirocyclic building block for 4-anilinoquinazoline or related hinge-binding scaffolds. The direct precedent of compound 21g (2-oxa-6-azaspiro[3.4]octane derivative) outperforming gefitinib in EGFR inhibition with improved water solubility [1] validates this scaffold for generating kinase inhibitors with favorable drug-like properties. The carboxylic acid at the 2-position provides a synthetic handle for amide coupling to diverse hinge-binding motifs.

CNS Muscarinic Receptor Agonist Discovery: Patent-Validated Entry Point for M1/M4 Programs

Organizations pursuing muscarinic M1 and/or M4 receptor agonists for cognitive disorders, schizophrenia, or neuropathic pain can utilize 6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride as a key intermediate for constructing 6-azaspiro[3.4]octane-6-carboxylate-type pharmacophores as exemplified in EP3406609A1 [1]. The 2-position carboxylic acid provides an orthogonal functionalization vector distinct from the 6-carboxylate esters claimed in the patent, enabling exploration of novel substitution patterns while remaining within the validated 6-azaspiro[3.4]octane chemical space.

Rapid SAR Exploration in Academic Drug Discovery: Cost-Effective, Readily Available Spirocyclic Building Block

Academic medicinal chemistry groups with constrained budgets and aggressive timelines can procure 6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride at approximately one-fifth the cost of the 5-aza positional isomer, with immediate availability versus an 8–12 week lead time [1][2]. The combination of 97–98% commercial purity, availability from multiple vendors (MACKLIN, Aladdin, Leyan), and the hydrochloride salt form's aqueous compatibility enables rapid incorporation into parallel synthesis workflows for structure-activity relationship (SAR) studies without the supply chain bottlenecks associated with the 5-aza isomer.

Spirocyclic Fragment Library Construction: High-Fsp3 Building Block for Diversity-Oriented Synthesis

Fragment-based drug discovery (FBDD) teams seeking to increase the three-dimensional character (Fsp3) of their screening libraries can employ 6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride as a rigid, sp3-rich fragment core [1]. The spirocyclic junction enforces a fixed orthogonal orientation between the azetidine and cyclopentane rings, providing predictable exit vectors for fragment elaboration. The carboxylic acid and protonated azetidine nitrogen offer two distinct functionalization points for generating diverse fragment derivatives via amide formation, reductive amination, or N-arylation chemistry.

Quote Request

Request a Quote for 6-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.